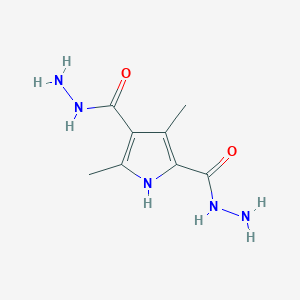
3,5-Dimethyl-1h-pyrrole-2,4-dicarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1H-pyrrole-2,4-dicarbohydrazide is a heterocyclic organic compound with the molecular formula C8H12N4O2 This compound is part of the pyrrole family, characterized by a five-membered ring containing one nitrogen atom
Méthodes De Préparation
The synthesis of 3,5-Dimethyl-1H-pyrrole-2,4-dicarbohydrazide typically involves the reaction of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
3,5-Dimethyl-1H-pyrrole-2,4-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Condensation: The carbohydrazide groups can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Applications De Recherche Scientifique
3,5-Dimethyl-1H-pyrrole-2,4-dicarbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-1H-pyrrole-2,4-dicarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbohydrazide groups can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrole ring structure allows for π-π interactions with aromatic residues in proteins, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
3,5-Dimethyl-1H-pyrrole-2,4-dicarbohydrazide can be compared with other similar compounds, such as:
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid: Lacks the carbohydrazide groups, making it less reactive in certain chemical reactions.
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Contains ester groups instead of carbohydrazide groups, leading to different reactivity and applications.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities, such as antimicrobial and anticancer properties.
Propriétés
Numéro CAS |
87781-09-7 |
|---|---|
Formule moléculaire |
C8H13N5O2 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
3,5-dimethyl-1H-pyrrole-2,4-dicarbohydrazide |
InChI |
InChI=1S/C8H13N5O2/c1-3-5(7(14)12-9)4(2)11-6(3)8(15)13-10/h11H,9-10H2,1-2H3,(H,12,14)(H,13,15) |
Clé InChI |
YYQGHTVYXOGTGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1C(=O)NN)C)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


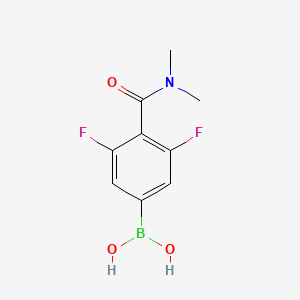
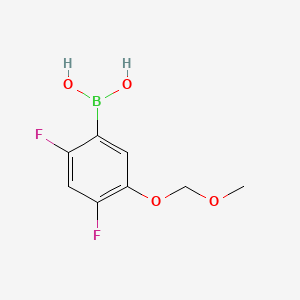
![Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester](/img/structure/B14019001.png)
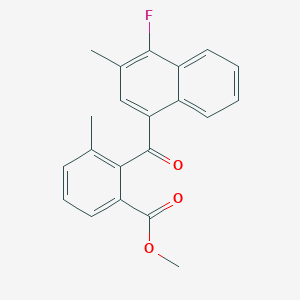
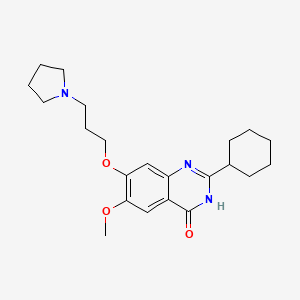
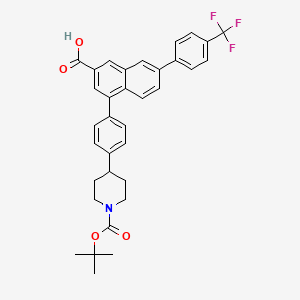
![[1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol](/img/structure/B14019024.png)
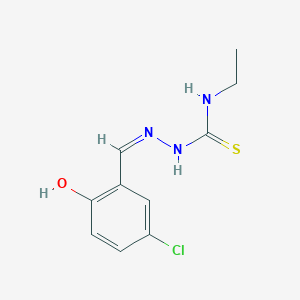
![N-[[1-[5-[2-(hydroxyiminomethyl)pyrrol-1-yl]naphthalen-1-yl]pyrrol-2-yl]methylidene]hydroxylamine](/img/structure/B14019041.png)
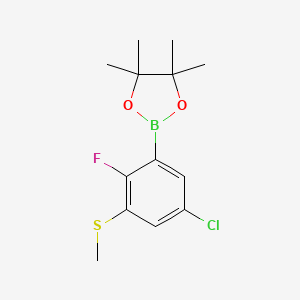
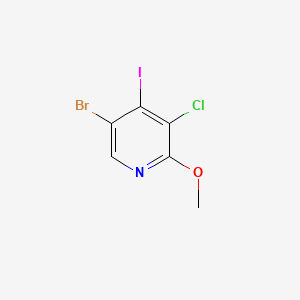
![(5-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14019062.png)
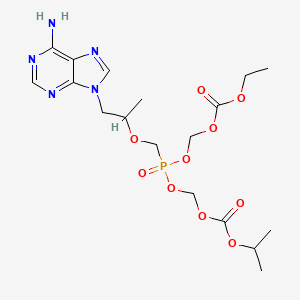
![tert-butyl N-[2-[3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy]ethyl]carbamate](/img/structure/B14019067.png)
